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Compound of Interest

2-(3-Chloro-2-
Compound Name:
pyridinylamino)ethanol

Cat. No.: B8539108

Get Quote

Executive Summary & Compound Identification[1]

2-(3-Chloro-2-pyridinylamino)ethanol (also known as N-(2-hydroxyethyl)-3-chloro-2-

pyridinamine) is a bifunctional intermediate combining a chlorinated aminopyridine core with a
hydroxyethyl side chain. While specific toxicological data for this exact molecule is limited in
public registries, its structural motifs allow for a high-confidence Structure-Activity Relationship
(SAR) assessment.

This guide synthesizes predicted hazards based on "read-across" from structurally validated
analogs (e.g., 2-aminopyridine, 3-chloropyridine) and defines the experimental framework
required to establish a definitive safety profile.

Chemical Identity
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Property Detail

IUPAC Name 2-[(3-chloropyridin-2-yl)amino]ethanol
Molecular Formula C7HsCIN20

Molecular Weight 172.61 g/mol

Pyridine ring (Cl @ C3, Amino @ C2) + Ethanol

chain

Core Structure

Key Functionality Secondary amine, Primary alcohol, Aryl chloride

Solid (crystalline) or viscous oil (depending on

Likely State .
purity)

CRITICAL DISTINCTION: Do NOT confuse this compound with 2-Chloroethanol (Ethylene
Chlorohydrin, CAS 107-07-3), which is a highly toxic alkylating agent. In the subject compound,
the chlorine is stably bound to the aromatic pyridine ring, significantly altering its reactivity and

toxicity profile compared to the aliphatic chloride.

Predicted Toxicity Profile (SAR Analysis)

The toxicity of 2-(3-Chloro-2-pyridinylamino)ethanol is driven by two primary
pharmacophores: the aminopyridine moiety and the hydroxyethyl side chain.

Acute Toxicity (Oral & Dermal)[2][3]

o Predicted Hazard: Moderate to High (Class Ill/IV).
e Mechanistic Basis:

o Aminopyridines: Historically known as potassium channel blockers (K* channel inhibition),
which can lead to neuronal hyperexcitability, tremors, and convulsions.
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o Chlorine Substitution: The 3-chloro substituent typically increases lipophilicity (LogP),
enhancing blood-brain barrier (BBB) penetration compared to the non-chlorinated analog.

o Mitigating Factor: The N-hydroxyethyl substitution often reduces acute toxicity compared
to the free primary amine (2-amino-3-chloropyridine) by increasing polarity and facilitating
renal excretion.

o Estimated LD50 (Oral, Rat): 300 — 1500 mg/kg (Inferred from 2-(pyridin-2-ylamino)ethanol
LD50 ~1000 mg/kg).

Irritation & Sensitization[3]

» Skin/Eye: Predicted Irritant (Category 2).[1] The basic nitrogen of the pyridine ring combined
with the alcohol group can cause local pH elevation and membrane disruption.

» Sensitization: Potential Sensitizer. Aminopyridines can act as haptens, binding to skin
proteins and eliciting a T-cell mediated immune response (Allergic Contact Dermatitis).

Genotoxicity & Carcinogenicity[3]

o Ames Test: Likely Negative or Equivocal. While some simple aminopyridines are mutagenic,
the N-alkylation often suppresses direct DNA intercalation. However, metabolic activation
(S9 fraction) could generate reactive nitrenium ions.

o Carcinogenicity: No specific data.[2][1] Structural alerts are weak, but chronic irritation could
promote tumorigenesis in long-term studies.

Mechanism of Action & Metabolic Pathways

Understanding the metabolic fate is crucial for predicting delayed toxicity. The compound likely
undergoes oxidative metabolism via Cytochrome P450 enzymes.

Metabolic Pathway Visualization

The following diagram illustrates the hypothetical metabolic activation and detoxification
pathways.
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Figure 1: Predicted metabolic pathway. The oxidation of the alcohol side chain to an aldehyde
represents a transient toxic risk, while glucuronidation offers a direct detoxification route.

Validating the Profile: Experimental Protocols

To transition from "predicted” to "verified,"” the following standardized protocols must be
executed. These are designed to be self-validating, meaning the inclusion of positive/negative
controls ensures the assay's reliability.

In Vitro Genotoxicity: Ames Test (OECD 471)

o Objective: Determine mutagenic potential.
e Protocol:
o Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

o Activation: Perform with (+S9) and without (-S9) metabolic activation to detect pro-
mutagens.

o Dose Range: 5 concentrations (e.g., 5, 16, 50, 160, 500 u g/plate ).
o Controls:

» Negative: DMSO solvent.

» Positive: 2-Aminoanthracene (+S9), Sodium azide (-S9).

o Validation Criteria: Positive controls must show >2x increase in revertant colonies;
negative controls must be within historical background range.

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b8539108/docs?utm_src=pdf-body-img#comprehensive-toxicity-profiling-guide-2-3-chloro-2-pyridinylamino-ethanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8539108?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Cardiotoxicity Screening: hERG Channel Inhibition

o Objective: Assess risk of QT prolongation (Torsades de Pointes), a common failure mode for

pyridine-based drugs.
o Method: Automated Patch Clamp (CHO cells stably expressing hERG).
e Threshold: IC50 < 10 pM indicates high risk.

e Why this is critical: The aminopyridine core is structurally similar to 4-aminopyridine, a potent
K+ channel blocker. This assay is non-negotiable for drug candidates containing this moiety.

Acute Oral Toxicity: Up-and-Down Procedure (OECD
425)

o Objective: Determine LD50 with minimal animal usage.

e Protocol:

o

Dosing: Single animal dosed at 175 mg/kg.

Observation: 48 hours.

o

[¢]

Decision Logic:
» If survival -> Dose next animal at 550 mg/kg.

» |f death -> Dose next animal at 55 mg/kg.

o

Stopping Rule: 3 consecutive survivors at limit dose (2000 mg/kg) or 5 reversals of

outcome.

Quantitative Data Summary (Analog Read-Across)

Since specific data is sparse, use this table as a baseline risk assessment derived from the

closest structural analogs.
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BENCHE

Endpoint

Analog Used

Value/Result

Relevance to
Target

Acute Oral LD50

2-(Pyridin-2-

ylamino)ethanol

~1000 mg/kg (Rat)

High: Direct structural

homolog minus CI.

Acute Oral LD50

2-Amino-3-

chloropyridine

~300-500 mg/kg (Est.)

Medium: More toxic

due to free amine.

Skin Irritation

3-Chloropyridine

Irritating

High: Pyridine ring
effect.

Mutagenicity

2-Aminopyridine

Negative (mostly)

Medium: Alkylation

usually reduces risk.

LogP (Lipophilicity)

Calculated

08-1.2

Exact: Predicts
moderate

bioavailability.

Toxicity Assessment Workflow

Use this decision tree to guide your internal testing strategy.
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Figure 2: Step-by-step toxicity profiling workflow. Prioritizes in vitro genotoxicity and
cardiotoxicity screening before animal testing.
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Mutation Test. OECD Publishing. [Link]

e OECD Guidelines for the Testing of Chemicals, Section 4. Test No. 425: Acute Oral Toxicity:
Up-and-Down Procedure. OECD Publishing. [Link]

e PubChem Database. Compound Summary for CID 107-07-3 (2-Chloroethanol - for contrast).
National Center for Biotechnology Information. [Link]

o ECHA (European Chemicals Agency). Registration Dossier for 2-aminopyridine (Analog).
[Link]

U.S. EPA. Estimation Programs Interface (EPI) Suite™ for SAR/QSAR Analysis. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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